

Spectral Data and Characterization of N-(4-Nitrobenzoyl)-beta-alanine: A Technical Guide

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Compound of Interest

Compound Name: **N-(4-Nitrobenzoyl)-beta-alanine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) and characterization of **N-(4-Nitrobenzoyl)-beta-alanine**. The information is intended to support researchers and professionals in the fields of medicinal chemistry, analytical chemistry, and drug development in the identification and characterization of this compound.

Chemical Structure and Properties

N-(4-Nitrobenzoyl)-beta-alanine is a derivative of the naturally occurring amino acid beta-alanine. Its chemical structure consists of a beta-alanine moiety acylated on the nitrogen atom with a 4-nitrobenzoyl group.

Chemical Formula: $C_{10}H_{10}N_2O_5$

Molecular Weight: 238.20 g/mol

CAS Number: 59642-21-6

Appearance: White to light yellow crystalline powder.

Experimental Protocols

Synthesis of N-(4-Nitrobenzoyl)-beta-alanine

A standard method for the synthesis of **N-(4-Nitrobenzoyl)-beta-alanine** involves the Schotten-Baumann reaction, which is the acylation of an amine with an acyl chloride in the presence of a base.[\[1\]](#)

Materials:

- beta-Alanine
- 4-Nitrobenzoyl chloride
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Dichloromethane (CH_2Cl_2)
- Water (H_2O)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask, dissolve beta-alanine in a 1 M aqueous solution of sodium hydroxide at 0-5 °C with stirring.
- Separately, dissolve 4-nitrobenzoyl chloride in dichloromethane.
- Add the solution of 4-nitrobenzoyl chloride dropwise to the beta-alanine solution while maintaining the temperature at 0-5 °C and vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, water, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield **N-(4-Nitrobenzoyl)-beta-alanine** as a crystalline solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).
- Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

- IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.
- The sample is prepared as a potassium bromide (KBr) pellet or analyzed as a thin film on a salt plate (e.g., NaCl).
- The spectral data is recorded in the wavenumber range of 4000-400 cm^{-1} .

Mass Spectrometry (MS):

- Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer.
- The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source.
- Data is collected in either positive or negative ion mode.

Spectral Data Summary

The following tables summarize the predicted spectral data for **N-(4-Nitrobenzoyl)-beta-alanine** based on its chemical structure and comparison with related compounds.

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.30	d	2H	Aromatic H (ortho to NO ₂)
~8.05	d	2H	Aromatic H (meta to NO ₂)
~3.55	q	2H	-CH ₂ -NH-
~2.65	t	2H	-CH ₂ -COOH
~9.00 (broad)	s	1H	-NH-
~12.5 (broad)	s	1H	-COOH

Solvent: DMSO-d₆

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~172.5	-COOH
~165.0	-C=O (amide)
~149.5	Aromatic C-NO ₂
~140.0	Aromatic C-C=O
~129.0	Aromatic CH (meta to NO ₂)
~124.0	Aromatic CH (ortho to NO ₂)
~36.0	-CH ₂ -NH-
~34.0	-CH ₂ -COOH

Solvent: DMSO-d₆

IR Spectral Data (Predicted)

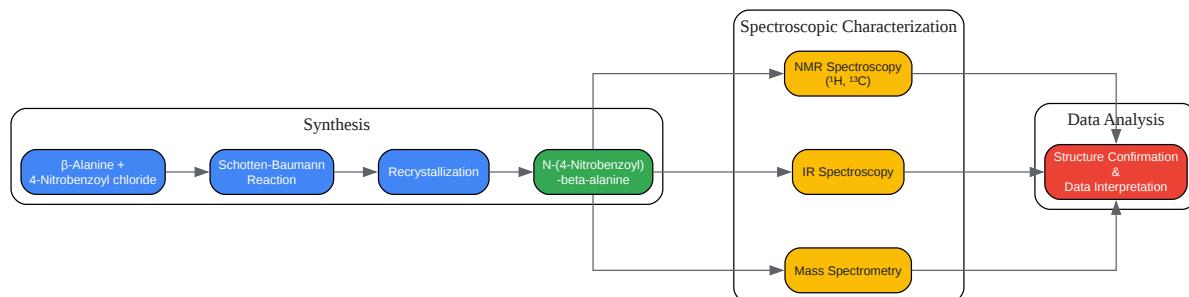
Wavenumber (cm ⁻¹)	Assignment
3400-2500 (broad)	O-H stretch (carboxylic acid)
~3300	N-H stretch (amide)
~3100	Aromatic C-H stretch
~2950	Aliphatic C-H stretch
~1700	C=O stretch (carboxylic acid)
~1650	C=O stretch (amide I)
~1590	C=C stretch (aromatic)
~1540	N-H bend (amide II)
~1520, ~1350	Asymmetric and symmetric NO ₂ stretch

Mass Spectrometry (MS) Data (Predicted)

m/z	Assignment
239.06	[M+H] ⁺ (Molecular ion + proton)
261.04	[M+Na] ⁺ (Molecular ion + sodium)
237.05	[M-H] ⁻ (Molecular ion - proton)
150.02	Fragmentation ion: [O ₂ NC ₆ H ₄ CO] ⁺
89.04	Fragmentation ion: [H ₂ NCH ₂ CH ₂ COOH] ⁺

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and spectral characterization of **N-(4-Nitrobenzoyl)-beta-alanine**.



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Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

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References

- 1. N-(4-Nitrobenzoyl)-beta-alanine | 59642-21-6 | JCA64221 [biosynth.com]
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